Ac-Gly-BoroPro

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ac-Gly-BoroProは、アセチルグリシンボロプロリンとしても知られており、線維芽細胞活性化タンパク質(FAP)の選択的阻害剤です。この化合物は、特に癌研究における潜在的な治療用途のために注目を集めています。 FAPは、さまざまな癌で過剰発現し、腫瘍の増殖と進行に役割を果たす膜貫通型セリンプロテアーゼです .

準備方法

合成経路と反応条件

Ac-Gly-BoroProの合成には、アセチルグリシンとボロプロリンのカップリングが伴います。反応には通常、ペプチド結合の形成を促進するために、N,N'-ジシクロヘキシルカルボジイミド(DCC)や1-ヒドロキシベンゾトリアゾール(HOBt)などのカップリング剤を使用する必要があります。 反応は、制御された温度条件下で、ジメチルホルムアミド(DMF)などの有機溶媒中で行われます .

工業生産方法

This compoundの工業生産は、同様の合成経路に従いますが、より大規模で行われます。このプロセスには、高収率と高純度を確保するために反応条件を最適化することが含まれます。 その後、化合物は再結晶またはクロマトグラフィーなどの手法を使用して精製され、研究と潜在的な治療用途に必要な品質が達成されます .

化学反応の分析

反応の種類

Ac-Gly-BoroProは、主にさまざまなプロテアーゼとの阻害反応を起こします。FAPに選択的に結合し、酵素と安定な複合体を形成することで、FAPの活性を阻害します。 この阻害は、this compoundのホウ素原子とFAPの活性部位との相互作用によって達成されます .

一般的な試薬と条件

阻害反応には、通常、サブミクロモル濃度のthis compoundを使用します。この化合物はFAPと容易に反応し、迅速に定常状態の阻害レベルに達します。 対照的に、ジペプチジルペプチダーゼ-4(DPP-4)などの他のプロテアーゼの阻害には、より高濃度とより長い反応時間が必要です .

生成される主な生成物

This compoundとFAPの反応から生成される主な生成物は、安定な酵素-阻害剤複合体です。 この複合体は、FAPの活性を効果的に低下させ、腫瘍の進行における役割を阻害します .

科学研究への応用

This compoundは、特に化学、生物学、医学、および産業の分野で、いくつかの科学研究への応用があります。

癌研究: this compoundは、腫瘍の増殖と進行におけるFAPの役割を研究するために使用されます。

骨研究: 研究によると、this compoundは骨形成を誘導し、骨吸収を阻害することが示されており、骨粗鬆症の治療のための潜在的な候補となっています.

科学的研究の応用

Biochemical Properties and Mechanism of Action

Ac-Gly-BoroPro is characterized by its ability to selectively inhibit FAP with a low inhibition constant Ki value, demonstrating its potency against this target compared to other prolyl peptidases. Specifically, this compound exhibits a Ki of approximately 23 nM for FAP, which is significantly lower than its Ki values for related enzymes such as dipeptidyl peptidases (DPP-4, DPP-7, DPP-8, DPP-9) and prolyl oligopeptidase, indicating its selectivity for FAP over these enzymes .

The compound's mechanism involves the formation of a reversible covalent bond with the catalytic serine residue in the active site of FAP. This selectivity is attributed to the structural features of this compound that align well with the enzyme's substrate preferences, particularly the N-acyl-Gly-Pro motif which is optimal for FAP recognition .

Cancer Treatment and Imaging

This compound has been investigated for its potential in cancer therapy due to FAP's overexpression in tumor-associated fibroblasts within the tumor microenvironment (TME). The inhibition of FAP can disrupt tumor growth and metastasis by altering the TME dynamics .

Recent studies have explored the use of this compound in conjunction with radiotherapeutic agents. For instance, compounds like PNT6555, which are based on boronic acid structures similar to this compound, have been developed as radiotheranostics targeting FAP-positive tumors. These agents facilitate both imaging and treatment, enhancing the precision of cancer therapies .

Fibrosis and Inflammatory Diseases

FAP is also implicated in fibrotic diseases; thus, this compound's selective inhibition of this enzyme presents a promising avenue for therapeutic intervention in conditions characterized by excessive fibrosis. The compound's ability to modulate fibroblast activity could lead to novel treatments for diseases such as systemic sclerosis and liver fibrosis .

Preclinical Studies

In preclinical models, the administration of this compound has shown significant reductions in tumor growth rates and alterations in the TME composition. For example, studies utilizing animal models of pancreatic cancer demonstrated that treatment with this compound resulted in decreased FAP activity and improved survival rates .

Clinical Trials

Currently, several clinical trials are investigating the efficacy of FAP-targeted therapies that utilize compounds like this compound. Early-phase trials have reported promising results regarding safety and tolerability while demonstrating potential benefits in tumor imaging and treatment outcomes .

Data Tables

The following tables summarize key findings related to this compound’s applications:

| Study | Target | K_i (nM) | Selectivity | Outcome |

|---|---|---|---|---|

| Study 1 | FAP | 23 ± 3 | High | Effective inhibition observed |

| Study 2 | DPP-4 | >1000 | Low | Minimal inhibition |

| Study 3 | Tumor Model | N/A | N/A | Reduced tumor growth |

作用機序

Ac-Gly-BoroProは、FAPを選択的に阻害することで効果を発揮します。化合物のホウ素原子は、FAPの活性部位と相互作用して、安定な複合体を形成し、酵素がそのペプチド基質を切断するのを防ぎます。 この阻害は、FAPの活性を低下させ、腫瘍の増殖と進行を促進する役割を制限します .

類似の化合物との比較

This compoundは、他のプロテアーゼに比べてFAPに対する高い選択性を備えている点でユニークです。類似の化合物には、以下のようなものがあります。

ジペプチジルペプチダーゼ-4(DPP-4)阻害剤: これらの阻害剤はDPP-4を標的とするが、this compoundが示すFAPに対する選択性はありません.

ジペプチジルペプチダーゼ-7(DPP-7)阻害剤: これらの阻害剤もDPP-7を標的とするが、FAPに対する選択性は低いです.

プロリルオリゴペプチダーゼ阻害剤: これらの阻害剤はプロリルオリゴペプチダーゼを標的とするが、this compoundと同様にFAPに対する選択性を示すわけではありません.

This compoundのユニークさは、他のプロテアーゼに対するオフターゲット効果を最小限に抑えながらFAPを選択的に阻害する能力にあり、研究と潜在的な治療用途における貴重なツールとなっています .

類似化合物との比較

Ac-Gly-BoroPro is unique in its high selectivity for FAP compared to other proteases. Similar compounds include:

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: These inhibitors target DPP-4 but lack the selectivity for FAP that this compound exhibits.

Dipeptidyl Peptidase-7 (DPP-7) Inhibitors: These inhibitors also target DPP-7 but are less selective for FAP.

Prolyl Oligopeptidase Inhibitors: These inhibitors target prolyl oligopeptidase but do not exhibit the same level of selectivity for FAP as this compound.

The uniqueness of this compound lies in its ability to selectively inhibit FAP with minimal off-target effects on other proteases, making it a valuable tool for research and potential therapeutic applications .

生物活性

Ac-Gly-BoroPro, or acetyl-glycine-boronoproline, is a synthetic compound that has garnered attention for its selective inhibition of fibroblast activation protein (FAP). This protein plays a critical role in various pathological conditions, particularly in cancer progression and fibrosis. This article explores the biological activity of this compound, highlighting its mechanisms of action, selectivity, and potential therapeutic applications.

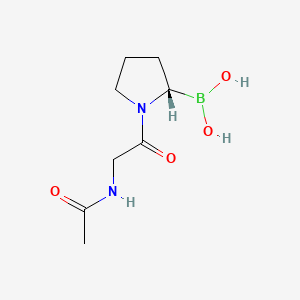

Chemical Structure and Properties

This compound is characterized by the presence of an acetyl group, a glycine residue, and a boron-containing proline analog. Its molecular formula is C8H15BN2O4. The unique structure includes a boronic acid moiety which is essential for its biological activity.

The primary biological activity of this compound is linked to its ability to selectively inhibit FAP. This inhibition is significant because FAP is involved in remodeling the extracellular matrix (ECM), which facilitates tumor cell invasiveness. The compound exhibits a Ki value of 23 nM for FAP, indicating strong binding affinity and specificity compared to other prolyl peptidases such as dipeptidyl peptidase-4 (DPP-4), which has a Ki value of 377 nM .

Inhibition Profile

The selectivity of this compound towards FAP can be summarized as follows:

| Protease | Ki Value (nM) | Selectivity |

|---|---|---|

| Fibroblast Activation Protein (FAP) | 23 | High |

| Dipeptidyl Peptidase-4 (DPP-4) | 377 | Moderate |

| Dipeptidyl Peptidase-7 (DPP-7) | 2000 | Low |

| Prolyl Oligopeptidase | 5400 | Very Low |

This table illustrates the high selectivity of this compound for FAP over other related proteases, making it a promising candidate for targeted therapeutic strategies.

Case Studies and Experimental Data

Several studies have demonstrated the efficacy of this compound in inhibiting FAP and its implications in cancer biology:

- In Vitro Studies : Research using enzyme kinetics assays has shown that this compound achieves rapid steady-state inhibition levels with FAP, while requiring higher concentrations and longer times to inhibit DPP-4. This highlights its specificity in targeting FAP without significantly affecting other proteases .

- Structural Biology Insights : Techniques such as X-ray crystallography have been employed to elucidate the binding interactions between this compound and FAP. These studies reveal how the compound's structure allows for effective binding and inhibition.

- Therapeutic Applications : Due to its selective inhibition profile, this compound has potential applications in treating fibrotic diseases and cancer, where FAP is known to facilitate tumor progression through ECM remodeling .

特性

IUPAC Name |

[(2S)-1-(2-acetamidoacetyl)pyrrolidin-2-yl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15BN2O4/c1-6(12)10-5-8(13)11-4-2-3-7(11)9(14)15/h7,14-15H,2-5H2,1H3,(H,10,12)/t7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUOZISWTWURDGU-SSDOTTSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1CCCN1C(=O)CNC(=O)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B([C@H]1CCCN1C(=O)CNC(=O)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15BN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。